2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a benzyloxy group attached to the isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include heating the reactants under reflux in an appropriate solvent, such as toluene or xylene, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
Scientific Research Applications
2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)-1H-isoindole-1,3(2H)-dione: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(Ethoxy)-1H-isoindole-1,3(2H)-dione: Contains an ethoxy group instead of a benzyloxy group.
2-(Phenoxy)-1H-isoindole-1,3(2H)-dione: Features a phenoxy group in place of the benzyloxy group.
Uniqueness
2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can provide additional stability and enhance interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenylmethoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZADUIJKWISQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292185 | |
Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16653-19-3 | |
Record name | 2-(Phenylmethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16653-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 80685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16653-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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